molecular formula C15H16O B14497116 3-Biphenylol, 4-isopropyl- CAS No. 63905-63-5

3-Biphenylol, 4-isopropyl-

Cat. No.: B14497116
CAS No.: 63905-63-5
M. Wt: 212.29 g/mol
InChI Key: LULSAOAHMUHLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Biphenylol, 4-isopropyl- is an organic compound with the molecular formula C15H16O It is a derivative of biphenyl, where a hydroxyl group is attached to the third carbon of the biphenyl structure, and an isopropyl group is attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Biphenylol, 4-isopropyl- can be achieved through several methods. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide undergoes substitution with a nucleophile. For instance, the hydrolysis of 4-chloromethylbenzene at high temperatures can yield a mixture of methylbenzenols .

Industrial Production Methods: Industrial production of 3-Biphenylol, 4-isopropyl- often involves the Suzuki–Miyaura coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance. The reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst .

Chemical Reactions Analysis

Types of Reactions: 3-Biphenylol, 4-isopropyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form biphenyl derivatives with reduced functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced biphenyl derivatives.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-Biphenylol, 4-isopropyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isopropyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

    Biphenyl: A simpler structure without the hydroxyl and isopropyl groups.

    4-Isopropylbiphenyl: Lacks the hydroxyl group but has the isopropyl group.

    3-Hydroxybiphenyl: Contains the hydroxyl group but lacks the isopropyl group.

Uniqueness: 3-Biphenylol, 4-isopropyl- is unique due to the presence of both the hydroxyl and isopropyl groups, which confer distinct chemical and physical properties. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

CAS No.

63905-63-5

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

5-phenyl-2-propan-2-ylphenol

InChI

InChI=1S/C15H16O/c1-11(2)14-9-8-13(10-15(14)16)12-6-4-3-5-7-12/h3-11,16H,1-2H3

InChI Key

LULSAOAHMUHLMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.